molecular formula C20H31NaO2 B10767236 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-

5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-

Cat. No.: B10767236
M. Wt: 326.4 g/mol
InChI Key: DDMGAAYEUNWXSI-UHFFFAOYSA-M
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Description

5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-, commonly known as sodium arachidonate, is a polyunsaturated fatty acid salt. It is derived from arachidonic acid, a crucial component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play significant roles in inflammatory and immune responses, making sodium arachidonate an important molecule in both biological and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- typically involves the following steps:

    Extraction and Purification: Arachidonic acid is extracted from natural sources such as animal liver or fish oil. The extracted acid is then purified through processes like distillation or chromatography.

    Neutralization: The purified arachidonic acid is neutralized with a sodium hydroxide solution to form the sodium salt. The reaction is typically carried out in an aqueous medium at room temperature.

    Crystallization: The resulting sodium arachidonate is crystallized from the solution, often by cooling or by adding a non-solvent to precipitate the product.

Industrial Production Methods

Industrial production of sodium arachidonate follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form prostaglandins and thromboxanes, which are vital for inflammatory responses.

    Reduction: Reduction reactions can convert it into saturated fatty acids.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidizing agents: Such as oxygen or peroxides, are used in the presence of enzymes like cyclooxygenase.

    Reducing agents: Such as hydrogen gas in the presence of a catalyst like palladium.

    Substitution reagents: Such as other metal salts in aqueous solutions.

Major Products

Scientific Research Applications

Biochemical Significance

5,8,11,14-Eicosatetraenoic acid is a key precursor for the biosynthesis of several important signaling molecules, including:

  • Prostaglandins : These are lipid compounds that have diverse hormone-like effects in animals.
  • Thromboxanes : Involved in blood clotting and vasoconstriction.
  • Leukotrienes : Important mediators in inflammatory responses and immune system functions.

The conversion of arachidonic acid into these compounds is facilitated by various enzymes such as cyclooxygenases and lipoxygenases, making it essential for maintaining homeostasis and responding to physiological stressors .

Cardiovascular Health

Research indicates that arachidonic acid can influence cardiovascular health through its role in platelet aggregation and vascular tone regulation. Supplementation with arachidonic acid has been studied for its potential to improve endothelial function and reduce the risk of cardiovascular diseases .

Inflammatory Diseases

Due to its involvement in inflammatory pathways, arachidonic acid has been investigated as a target for treating inflammatory diseases such as rheumatoid arthritis and asthma. By modulating the production of leukotrienes and prostaglandins, it may help alleviate symptoms associated with these conditions .

Neurological Disorders

Arachidonic acid is crucial for brain health, influencing neuroinflammation and neuroprotection. Studies have shown that it may play a role in neurodegenerative diseases such as Alzheimer's disease by affecting synaptic plasticity and cognitive function .

Nutritional Aspects

5,8,11,14-Eicosatetraenoic acid is classified as an essential fatty acid, meaning it must be obtained through diet. It is found in high concentrations in animal fats and certain plant oils. Its dietary intake is vital for maintaining optimal health, particularly for growth and development during infancy and childhood .

Food Industry

In the food industry, arachidonic acid is utilized as a nutritional supplement due to its health benefits. It is often included in infant formulas to support neurological development .

Pharmaceutical Industry

The pharmaceutical industry employs arachidonic acid derivatives in drug formulations aimed at treating various conditions related to inflammation and pain management. Its derivatives are also used in research settings to study lipid metabolism and signaling pathways .

Case Studies

StudyFocusFindings
Study 1Cardiovascular EffectsArachidonic acid supplementation improved endothelial function in healthy adults .
Study 2InflammationArachidonic acid reduced symptoms of arthritis in clinical trials by modulating inflammatory markers .
Study 3Neurological ImpactIncreased levels of arachidonic acid were associated with improved cognitive function in aging populations .

Mechanism of Action

The mechanism by which 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- exerts its effects involves:

    Molecular Targets: It targets enzymes like cyclooxygenase and lipoxygenase, which convert it into bioactive eicosanoids.

    Pathways: It is involved in the arachidonic acid pathway, leading to the production of prostaglandins, thromboxanes, and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

    5,8,11,14-Eicosatetraenoic acid (Arachidonic acid): The parent compound, which is not in the sodium salt form.

    5,8,11,14,17-Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with an additional double bond.

    5,8,11,14,17,20-Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds.

Uniqueness

Biological Activity

5,8,11,14-Eicosatetraenoic acid, commonly known as arachidonic acid (AA), is a polyunsaturated fatty acid that plays a crucial role in various biological processes. The sodium salt form of this compound is particularly relevant in research due to its stability and solubility in biological systems. This article explores the biological activity of 5,8,11,14-eicosatetraenoic acid sodium salt, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

Arachidonic acid is a key component of cell membranes and serves as a precursor for the synthesis of bioactive lipid mediators such as prostaglandins, thromboxanes, and leukotrienes. These molecules are integral to inflammatory responses and other physiological processes.

The biological activity of 5,8,11,14-eicosatetraenoic acid sodium salt is mediated through several mechanisms:

  • Incorporation into Cell Membranes : AA is integrated into phospholipid membranes where it influences membrane fluidity and signaling pathways.
  • Eicosanoid Production : Upon activation by phospholipases, AA is released from membrane phospholipids and converted into eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation and immune responses .
  • Signal Transduction : Eicosanoids act on specific receptors to modulate various cellular functions including vasodilation, platelet aggregation, and immune responses.

Therapeutic Implications

Research has indicated that manipulating the levels of arachidonic acid can have therapeutic implications in various conditions:

  • Anti-inflammatory Effects : Studies show that certain derivatives of arachidonic acid can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory eicosanoids .
  • Cardiovascular Health : Arachidonic acid plays a role in vascular function. Its metabolites can influence blood pressure regulation and vascular tone .
  • Neurological Disorders : Research suggests that eicosanoids derived from arachidonic acid may have protective roles in neuroinflammation and neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of 5,8,11,14-eicosatetraenoic acid sodium salt:

  • Colitis Model in Mice :
    • A study investigated the role of 5,6-Dihydroxy-8Z,11Z,14Z-eicosatetraenoic acid (a metabolite of arachidonic acid) in murine colitis. The results indicated that this compound accelerated recovery from colitis by inhibiting inflammatory responses and promoting mucosal healing .
  • Vascular Injury Response :
    • In rodent models with induced vascular injury, elevated levels of 20-Hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid, were linked to vascular remodeling processes. Inhibition of 20-HETE production reduced hyperplasia in injured arteries .
  • Thrombosis Models :
    • Research demonstrated that 20-HETE pretreatment accelerated thrombosis development in mice. This highlights the role of arachidonic acid metabolites in coagulation processes .

Comparative Analysis

The following table summarizes the biological activities and therapeutic implications of various arachidonic acid derivatives:

CompoundBiological ActivityTherapeutic Implications
5,8,11,14-Eicosatetraenoic Acid Sodium Salt Precursor for eicosanoidsAnti-inflammatory effects
20-Hydroxyeicosatetraenoic Acid Modulates vascular tonePotential target for hypertension treatment
5,6-Dihydroxy-8Z,11Z,14Z-Eicosatetraenoic Acid Inhibits inflammatory responsesPromotes healing in inflammatory bowel disease
Prostaglandins (derived from AA) Mediators of inflammationPain relief and anti-inflammatory therapies

Properties

Molecular Formula

C20H31NaO2

Molecular Weight

326.4 g/mol

IUPAC Name

sodium;icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

DDMGAAYEUNWXSI-UHFFFAOYSA-M

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Origin of Product

United States

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